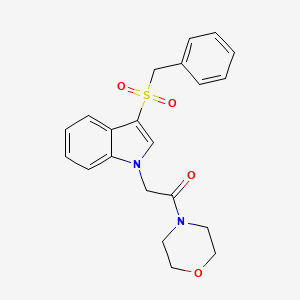

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . It also has a benzylsulfonyl group and a morpholinoethanone group attached to it.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole ring, the benzylsulfonyl group, and the morpholinoethanone group. For instance, the indole ring is known to undergo electrophilic substitution at the C-3 position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Fluorescent Protein Antibodies and Nanobodies

Fluorescent proteins (FPs) play a crucial role in biological research due to their rich fluorescence spectra and photochemical properties. These proteins can be classified into three main types: green fluorescent protein (GFP) and its derivatives, red fluorescent protein (RFP) and its derivatives, and near-infrared FPs. Antibodies targeting FPs have emerged as valuable tools. Let’s focus on nanobodies, a novel type of antibody composed solely of the variable domain of a heavy-chain antibody. Nanobodies are small, stable, and functional in living cells. They can access hidden antigenic epitopes on the target surface, making them ideal for applications such as immunoassays, diagnostics, and drug development .

Bar Coding with Polymer Particles

Consider a three-dimensional approach based on optical “bar coding” of polymer particles in solution. This method is limited only by the number of unique tags that can be reliably produced and detected. It has applications in various fields, including biology and medicine .

Silica-Based Nanoparticles for Metal Ion Removal

A green nanocomposite called SiO2@VB9 was formed by surface immobilization and chemical bonding of folic acid (VB9) to nanosilica (SiO2). This eco-friendly composite was examined for the removal and preconcentration of metal ions (Cu2+, Pb2+, and Cd2+) from water. Silica-based nanoparticles hold promise for environmental remediation and water purification .

Synthesis and Characterization of 1-Nitro-3-[(benzylsulfonyl)methyl]benzene

While not directly related to the compound , the synthesis and characterization of 1-nitro-3-[(benzylsulfonyl)methyl]benzene are noteworthy. The solid product formed was collected and yielded 74% of the desired compound .

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that sulfonamide-based indole analogs, such as this compound, have been associated with a variety of pharmacological actions . They have been long employed as an active ingredient in drug design and production due to their physiological action .

Mode of Action

It’s known that indole derivatives possess a variety of biological effects, including anti-inflammatory, antitubercular, antidiabetic, antioxidant, anticancer, anticholinesterases, and antiviral properties

Biochemical Pathways

It’s known that metabolic pathways are a series of chemical reactions that modify a starting molecule step-by-step, eventually yielding a final product

Pharmacokinetics

Pharmacokinetics is a critical aspect of drug design as it influences the bioavailability of a compound

Result of Action

It’s known that indole derivatives have biological effects and possess anti-inflammatory, antitubercular, antidiabetic, antioxidant, anticancer, anticholinesterases, and antiviral properties

Action Environment

It’s known that environmental factors can significantly influence the action of a compound

properties

IUPAC Name |

2-(3-benzylsulfonylindol-1-yl)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c24-21(22-10-12-27-13-11-22)15-23-14-20(18-8-4-5-9-19(18)23)28(25,26)16-17-6-2-1-3-7-17/h1-9,14H,10-13,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMPJLSGYXKKDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2843566.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2843570.png)

![1-[1-(5-Methylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2843573.png)

![2-(3-Cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-[2-[[2-(3-cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2843576.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2843578.png)